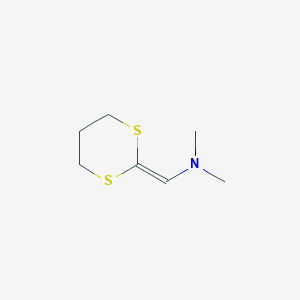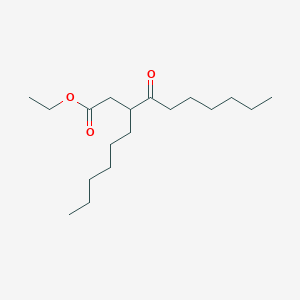![molecular formula C12H28ClNO4Si B14645805 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL CAS No. 56683-35-3](/img/structure/B14645805.png)
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is an organosilane compound that combines both organic and inorganic properties It is characterized by the presence of a chloro group, an amino group, and a triethoxysilyl group attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL typically involves the reaction of 3-chloropropanol with 3-(triethoxysilyl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-chloropropanol+3-(triethoxysilyl)propylamine→1-Chloro-3-[3-(triethoxysilyl)propyl]aminopropan-2-OL
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process may also include purification steps such as distillation or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Hydrolysis: The triethoxysilyl group can undergo hydrolysis to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Often facilitated by acidic or basic catalysts.
Major Products
Substitution: Formation of new compounds with different functional groups.
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane networks.
Applications De Recherche Scientifique
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on surfaces, while the amino group can interact with various biomolecules. This dual functionality allows the compound to act as a versatile linker in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar structure but lacks the chloro group.
3-Chloropropyltriethoxysilane: Similar structure but lacks the amino group.
3-(Trimethoxysilyl)-1-propanethiol: Contains a thiol group instead of an amino group.
Uniqueness
1-Chloro-3-{[3-(triethoxysilyl)propyl]amino}propan-2-OL is unique due to the presence of both a chloro group and an amino group, which provides it with distinct reactivity and functionality compared to its analogs. This makes it particularly useful in applications requiring specific interactions with both organic and inorganic substrates.
Propriétés
Numéro CAS |
56683-35-3 |
|---|---|
Formule moléculaire |
C12H28ClNO4Si |
Poids moléculaire |
313.89 g/mol |
Nom IUPAC |
1-chloro-3-(3-triethoxysilylpropylamino)propan-2-ol |
InChI |
InChI=1S/C12H28ClNO4Si/c1-4-16-19(17-5-2,18-6-3)9-7-8-14-11-12(15)10-13/h12,14-15H,4-11H2,1-3H3 |
Clé InChI |
YHRORIMYPXDXQW-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNCC(CCl)O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)



![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)

![3,6,9,12,15-Pentaoxa-21-azabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B14645769.png)



![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)

